

3-(4-Chlorophenyl)pyridine CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)pyridine

Cat. No.: B1601290

[Get Quote](#)

An In-depth Technical Guide to **3-(4-Chlorophenyl)pyridine**: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of **3-(4-Chlorophenyl)pyridine**, a biaryl pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

3-(4-Chlorophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 4-chlorophenyl group at the 3-position. This structural motif is a common scaffold in medicinal chemistry due to the diverse biological activities associated with both pyridine and substituted phenyl rings.^[1]

Identifier	Value
CAS Number	5957-97-1
IUPAC Name	3-(4-chlorophenyl)pyridine
Molecular Formula	C ₁₁ H ₈ ClN[2]
Molecular Weight	189.64 g/mol [2]
InChI	1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H
InChIKey	TYNIXEJSFQOEQF-UHFFFAOYSA-N[2]
SMILES	<chem>c1ncc(cc1)-c1ccc(cc1)Cl</chem> [2]

Physicochemical Properties

Understanding the physicochemical properties of **3-(4-Chlorophenyl)pyridine** is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Physical Form	Liquid	
Purity	98%	
Shipping Temperature	Normal transportation (<77°F)	

Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][4] This reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[5][6]

The core principle of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-chlorophenylboronic acid) with a halide (3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst and a base.^{[4][7]}

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)pyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of **3-(4-Chlorophenyl)pyridine**. The choice of a bromo- or chloro-pyridine will affect the reactivity, with bromopyridines generally being more reactive.^[8]

Materials:

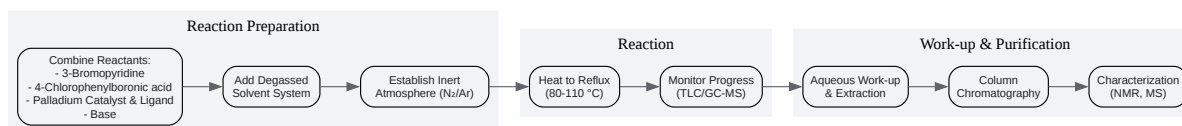
- 3-Bromopyridine (or 3-chloropyridine)
- 4-Chlorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Triphenylphosphine (PPh_3) or other suitable ligand
- Potassium carbonate (K_2CO_3) or other suitable base
- Toluene and Water (or another suitable solvent system like 1,4-Dioxane)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Brine (saturated NaCl solution)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$ - 2-5 mol%), and a suitable ligand (e.g., PPh_3 - 4-10 mol%).

- **Solvent and Base Addition:** Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The use of an aqueous solvent system is an environmentally benign approach.[3] Add the base, such as potassium carbonate (2.0-3.0 eq). The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]
- **Inert Atmosphere:** Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating and Reaction Monitoring:** Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **3-(4-Chlorophenyl)pyridine**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(4-Chlorophenyl)pyridine** via Suzuki-Miyaura coupling.

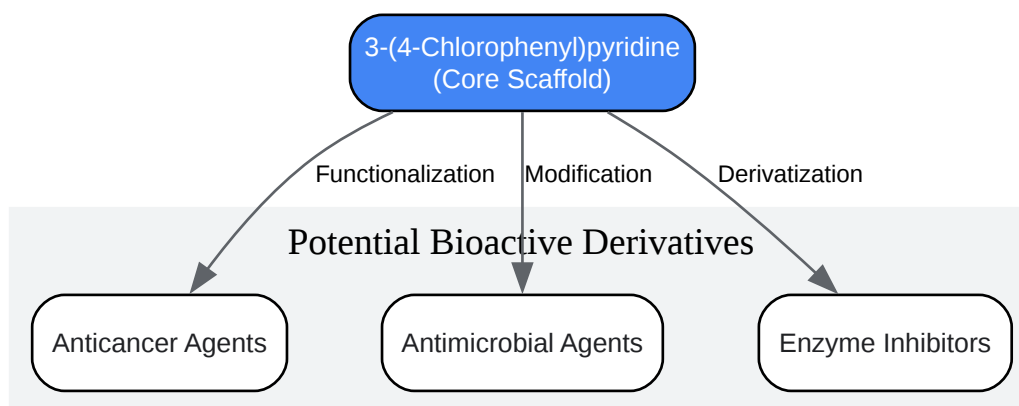
Applications in Research and Drug Development

The **3-(4-chlorophenyl)pyridine** scaffold is a valuable building block in the design of new molecules with potential therapeutic applications. Both the pyridine ring and the 4-chlorophenyl group are prevalent in a wide range of biologically active compounds.[1][9]

The pyridine nucleus is a common feature in many FDA-approved drugs and is known to be involved in various biological processes.[1] Similarly, the 4-chlorophenyl moiety is a key component of numerous compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.[9][10] For instance, chlorphenamine, an antihistamine, contains a 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine structure, highlighting the relevance of this core in drug design.[11][12]

The synthesis of derivatives of **3-(4-chlorophenyl)pyridine** allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.[13] By modifying the pyridine or phenyl rings, or by introducing new functional groups, researchers can fine-tune the pharmacological properties of these molecules.

Role as a Scaffold in Drug Design



[Click to download full resolution via product page](#)

Caption: **3-(4-Chlorophenyl)pyridine** as a central scaffold for developing new therapeutic agents.

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of **3-(4-Chlorophenyl)pyridine** are typically performed using standard analytical techniques. Mass spectrometry data, specifically from GC-MS, is available for this compound.[\[2\]](#)

Safety and Handling

While a specific safety data sheet (SDS) for **3-(4-Chlorophenyl)pyridine** is not readily available in the search results, general safety precautions for handling similar chemical compounds should be followed. The SDS for related compounds provides guidance on necessary safety measures.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Safety Aspect	Precautionary Measures
Personal Protective Equipment (PPE)	Wear suitable protective clothing, gloves, and eye/face protection. [14]
Handling	Handle in a well-ventilated place or under a chemical fume hood. [14] [16] Avoid contact with skin and eyes. [14] Avoid the formation of dust and aerosols. [14]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [15] [16]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [16]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

3-(4-Chlorophenyl)pyridine is a chemically significant molecule with a well-defined identity and accessible synthetic routes, primarily through the robust Suzuki-Miyaura cross-coupling reaction. Its structural components are prevalent in numerous biologically active compounds,

making it a valuable scaffold for the design and development of novel therapeutic agents. Proper handling and safety precautions are essential when working with this compound and its derivatives. This guide serves as a foundational resource for researchers to further explore the potential of **3-(4-Chlorophenyl)pyridine** in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. 3-(4-Bromophenyl)pyridine | C₁₁H₈BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 12. 132-22-9|3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [3-(4-Chlorophenyl)pyridine CAS number and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601290#3-4-chlorophenyl-pyridine-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com